molecular formula C12H13N B1265806 2,4,6-Trimethylquinoline CAS No. 2243-89-2

2,4,6-Trimethylquinoline

Cat. No. B1265806
CAS RN: 2243-89-2
M. Wt: 171.24 g/mol
InChI Key: ZXGXGZGKWSUMJK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylquinoline is a chemical compound with the molecular formula C12H13N . It is also known as TMQ.


Synthesis Analysis

TMQ can be synthesized by various methods, including the Skraup synthesis, Borsche-Drechsel synthesis, and Riehm-Löffler reaction . The Skraup synthesis involves the condensation of aniline, glycerol, and an oxidant such as sulfuric acid or nitric acid . The Borsche-Drechsel synthesis involves the reaction of o-toluidine with crotonaldehyde, while the Riehm-Löffler reaction involves the reaction of aniline with acetaldehyde .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylquinoline is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis. It can undergo various chemical reactions to form new compounds with potential applications in medicinal chemistry and material science . For example, it can be used to synthesize other complex quinoline derivatives that have therapeutic potential.

Medicinal Chemistry

Quinoline derivatives, including 2,4,6-Trimethylquinoline, are known for their broad spectrum of bioactivity. They are used as core templates in drug design due to their efficacy in various biological applications. This compound could be pivotal in the development of new drugs with improved pharmacological profiles .

Pharmacological Applications

Recent advances highlight the role of functionalized quinoline motifs, like 2,4,6-Trimethylquinoline, in the development of drugs for treating various diseases. Its derivatives have shown promise in in vivo and in vitro screenings, which may lead to novel drug development .

Material Science

The compound’s thermodynamic properties make it a candidate for research in material science, particularly in the study of phase transitions and material stability under extreme conditions .

Analytical Chemistry

2,4,6-Trimethylquinoline can be used as a standard or reference material in analytical chemistry due to its well-characterized mass spectrum and thermophysical properties. This allows for the calibration of instruments and validation of analytical methods .

Chemical Engineering

Understanding the compound’s critical density and phase boundary pressures is essential for chemical engineers designing systems for high-pressure applications . This information helps in the safe and efficient design of reactors and other equipment .

Environmental Science

In environmental science, the study of the compound’s enthalpy of vaporization and thermal conductivity can provide insights into its behavior in the atmosphere and potential environmental impacts .

properties

IUPAC Name

2,4,6-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGXGZGKWSUMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176961
Record name 2,4,6-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylquinoline

CAS RN

2243-89-2
Record name 2,4,6-Trimethylquinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylquinoline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethylquinoline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,6-TRIMETHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the electrochemical properties of 3-arylazo-2,4,6-trimethylquinoline derivatives?

A1: Research on 3-arylazo-2,4,6-trimethylquinoline derivatives, which contain the 2,4,6-trimethylquinoline core structure, reveals interesting electrochemical behavior. [] These compounds undergo a two-electron reduction process at both dropping mercury and glassy carbon electrodes across a range of pH values. This reduction is attributed to the -N=N- (azo) group within the molecule. Studies using cyclic voltammetry and coulometry indicate that the reduction is irreversible and diffusion-controlled. [] The research further explored the impact of solvent composition and supporting electrolytes on this electrochemical reduction. []

Q2: Are there any known mutagenic concerns regarding 2,4,6-trimethylquinoline?

A2: While not directly addressed in the provided abstracts, one paper identifies 7-amino-2,4,6-trimethylquinoline as a mutagenic compound. [] This derivative is found among the pyrolysis products of polyurethane foam. This finding raises concerns about the potential mutagenicity of related compounds, including 2,4,6-trimethylquinoline, and warrants further investigation into their safety profiles.

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